molecular formula C21H18O2 B3901160 3,7-dibenzylidene-1,2-cycloheptanedione

3,7-dibenzylidene-1,2-cycloheptanedione

Cat. No.: B3901160
M. Wt: 302.4 g/mol
InChI Key: IBFUPJJVGPTQOS-KPNKYRRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibenzylidene-1,2-cycloheptanedione is a synthetic organic compound characterized by a seven-membered 1,2-cycloheptanedione core structure functionalized with benzylidene substituents at the 3 and 7 positions. This structural motif places it as a close analog of documented dibenzylidene cycloalkanones, such as 1,3-Dibenzylidene-2-cyclohexanone . Compounds of this class are typically characterized by their extended conjugation system, which incorporates the carbonyl groups and the aromatic rings, making them subjects of interest in materials science and synthetic chemistry. The specific physical data, including melting point, boiling point, and spectral information for this exact compound, require further experimental characterization. As a potential building block, this diketone derivative is expected to be a valuable scaffold for the synthesis of more complex molecular architectures. Researchers may explore its utility in cyclization reactions or as a precursor for novel heterocyclic systems. Its reactivity is likely defined by the sterically hindered, conjugated dione system, which can participate in various transformations, including nucleophilic additions and cycloadditions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3E,7Z)-3,7-dibenzylidenecycloheptane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14-,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUPJJVGPTQOS-KPNKYRRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=O)C(=CC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)C(=O)/C(=C\C3=CC=CC=C3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

DBH serves as an important intermediate in organic synthesis due to its ability to participate in various chemical reactions.

Key Reactions:

  • Formation of Tropolones: DBH can be converted into dibenzyltropolones, which have applications in the synthesis of natural products and pharmaceuticals .
  • Diels-Alder Reactions: The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures.

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeReference
Condensation3,7-Dibenzylidene derivatives
IsomerizationDibenzyltropolones
Diels-AlderComplex cyclic compounds

Biological Activities

Research has indicated that DBH and its derivatives exhibit various biological activities, making them candidates for drug development.

Antitumor Activity:

  • Some studies suggest that DBH derivatives may inhibit the proliferation of cancer cells, promoting apoptosis in specific types of cancer .

Antiviral Properties:

  • Preliminary investigations have shown that certain derivatives possess anti-HIV activity, indicating potential for antiviral drug development .

Case Study 1: Antitumor Activity

A study explored the effects of DBH on nasopharyngeal cancer cells. The results demonstrated significant inhibition of cell proliferation and migration, alongside enhanced apoptosis rates. This suggests that DBH could be a lead compound for developing new anticancer agents.

Case Study 2: Synthesis of Tropolone Derivatives

In another research effort, researchers successfully synthesized dibenzyltropolones from DBH through isomerization. These tropolone derivatives were evaluated for their pharmacological properties, revealing promising results in antimicrobial activity.

Q & A

Q. What methodologies quantify oxidative degradation products of this compound under ambient storage?

  • Methodological Answer : Accelerated oxidation studies using H₂O₂ or AIBN radicals. UPLC-QTOF-MS identifies quinone or epoxide derivatives. EPR spectroscopy detects free radical intermediates. Stability-indicating methods (e.g., ICH guidelines) validate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibenzylidene-1,2-cycloheptanedione
Reactant of Route 2
3,7-dibenzylidene-1,2-cycloheptanedione

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